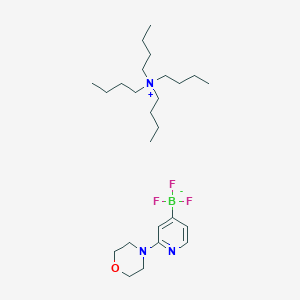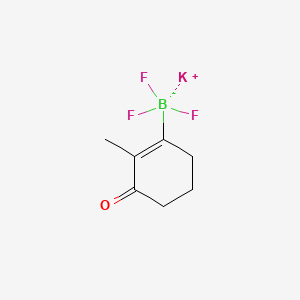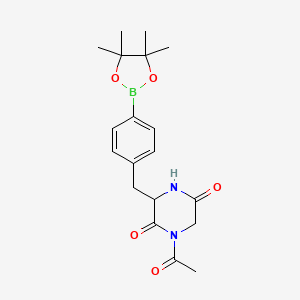
Tetrabutylammonium (9,9-Dimethylfluorene-2,7)bistrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium (9,9-Dimethylfluorene-2,7)bistrifluoroborate is a complex organic compound with the molecular formula C47H85B2F6N2 and a molecular weight of 813.8 g/mol. This compound is primarily used in research applications due to its unique chemical properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrabutylammonium (9,9-Dimethylfluorene-2,7)bistrifluoroborate typically involves the reaction of 9,9-Dimethylfluorene-2,7-dibromide with Tetrabutylammonium bromide in the presence of a strong base such as sodium hydride (NaH). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium (9,9-Dimethylfluorene-2,7)bistrifluoroborate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, improving reaction efficiency and yield.
Biology: In biological research, Tetrabutylammonium (9,9-Dimethylfluorene-2,7)bistrifluoroborate is used in proteomics to study protein interactions and functions. Its ability to stabilize proteins makes it valuable in structural biology studies.
Medicine: While not directly used in medical applications, this compound is used in the development of new drugs and therapeutic agents. Its unique properties can aid in the design of novel pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism by which Tetrabutylammonium (9,9-Dimethylfluorene-2,7)bistrifluoroborate exerts its effects depends on its specific application. In phase transfer catalysis, it acts by transferring reactants between aqueous and organic phases, enhancing reaction rates. In proteomics, it stabilizes protein structures, allowing for detailed analysis.
Molecular Targets and Pathways:
Phase Transfer Catalysis: Targets the interface between aqueous and organic phases.
Proteomics: Targets protein-protein interactions and stabilizes protein structures.
Comparison with Similar Compounds
Tetrabutylammonium Hexafluorophosphate
Tetrabutylammonium Tetrafluoroborate
Tetrabutylammonium Perchlorate
Uniqueness: Tetrabutylammonium (9,9-Dimethylfluorene-2,7)bistrifluoroborate is unique due to its specific structural features, such as the presence of the 9,9-Dimethylfluorene moiety, which imparts distinct chemical and physical properties compared to other tetrabutylammonium salts.
Properties
IUPAC Name |
(9,9-dimethyl-6-trifluoroboranuidylfluoren-3-yl)-trifluoroboranuide;tetrabutylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.C15H12B2F6/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-15(2)13-5-3-9(16(18,19)20)7-11(13)12-8-10(17(21,22)23)4-6-14(12)15/h2*5-16H2,1-4H3;3-8H,1-2H3/q2*+1;-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAWMEMGDXEZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C(C3=C2C=C(C=C3)[B-](F)(F)F)(C)C)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H84B2F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Rel-(2r,3ar,6ar)-tert-butyl 2-(aminomethyl)tetrahydro-2h-furo[2,3-c]pyrrole-5(3h)-carboxylate oxalate](/img/structure/B8204786.png)





![2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride](/img/structure/B8204799.png)
![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid](/img/structure/B8204814.png)
![Potassium(2'-Methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B8204818.png)
![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B8204834.png)




